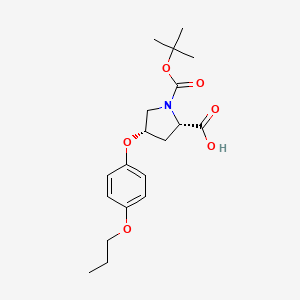![molecular formula C21H25NO3 B3091532 Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217784-47-8](/img/structure/B3091532.png)
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate (also known as Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylate) is an organic compound that is used in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 333.4 g/mol. Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylate is a member of the pyrrolidinecarboxylate family, which is a group of compounds with similar structures and properties.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylate has a variety of scientific research applications. It is used as a starting material in the synthesis of a variety of compounds, including pyrrolidinecarboxylates, amides, and esters. It is also used as a reagent in the synthesis of various compounds, such as amines, alcohols, and carboxylic acids. Additionally, it is used as a catalyst for the synthesis of various compounds, such as polymers, polyols, and polyethers.
Wirkmechanismus
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylate acts as a nucleophile in reactions. The compound is able to react with electrophiles, such as carbonyl compounds, in order to form new bonds. The reaction proceeds through a series of steps, beginning with the formation of a covalent bond between the nucleophile and the electrophile. This is followed by the formation of a transition state, which is then followed by the formation of a new bond.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and analgesic properties. Additionally, it has been found to have anticonvulsant and antinociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a good starting material for a variety of experiments. Additionally, it is relatively stable, making it suitable for long-term storage. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The use of Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylate in scientific research is still in its early stages. As such, there are a number of potential future directions for research. One potential direction is to explore the use of the compound in the synthesis of new compounds, such as polymers, polyols, and polyethers. Additionally, further research could be done to explore the compound’s potential as an inhibitor of bacterial and fungal growth. Another potential direction is to investigate its potential as an anticonvulsant and antinociceptive agent. Finally, further research could be done to explore the compound’s potential as an analgesic and anti-inflammatory agent
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-[4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(2,15-7-5-4-6-8-15)16-9-11-17(12-10-16)25-18-13-19(22-14-18)20(23)24-3/h4-12,18-19,22H,13-14H2,1-3H3/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBGZZLUTOXGFU-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CC(NC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O[C@H]3C[C@H](NC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)



![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091546.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B3091555.png)